![molecular formula C11H17N5 B1480833 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide CAS No. 2098053-16-6](/img/structure/B1480833.png)

2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide

Descripción general

Descripción

2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide (hereafter referred to as “compound A”) is a synthetic organic compound that has been used in scientific research for its potential applications in a variety of areas. Compound A has been found to have a range of biochemical and physiological effects, as well as potential advantages and limitations in laboratory experiments.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. They can be synthesized to target a variety of pathogens, including bacteria and fungi. The presence of the imidazole ring in compounds has been associated with bactericidal and antifungal activities, making them valuable in the development of new antibiotics and antiseptics .

Anticancer Therapeutics

The structural framework of imidazole-containing compounds has been explored for their potential in cancer treatment. These compounds can be designed to interfere with specific cellular pathways that are overactive in cancer cells, such as the phosphorylation of STAT3, which is implicated in breast cancer . By inhibiting these pathways, imidazole derivatives can reduce the viability of cancer cells and may be used as chemotherapeutic agents.

Anti-Inflammatory Agents

Imidazole derivatives exhibit anti-inflammatory properties, which can be harnessed for the treatment of chronic inflammatory diseases. They can modulate the body’s inflammatory response, providing relief from conditions such as arthritis and other autoimmune disorders .

Central Nervous System (CNS) Drugs

Compounds with an imidazole structure have shown promise as treatments for CNS disorders. They can act on various neurotransmitter systems, potentially offering therapeutic benefits for diseases like Alzheimer’s, Parkinson’s, and epilepsy .

Antiviral and Antiparasitic Applications

The versatility of imidazole compounds extends to antiviral and antiparasitic applications. They can be engineered to disrupt the life cycle of viruses and parasites, offering a pathway to treat diseases such as HIV, hepatitis, and malaria .

Gastrointestinal Treatments

Some imidazole derivatives are used in the treatment of gastrointestinal disorders. They can act as antiulcer agents by inhibiting the secretion of gastric acid, providing relief for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Enzyme Inhibition

Imidazole compounds can be tailored to inhibit specific enzymes that are crucial for the survival of pathogens or cancer cells. This targeted approach can lead to the development of selective inhibitors that have fewer side effects compared to traditional drugs .

Mecanismo De Acción

Target of Action

Imidazole-containing compounds, which this compound is a part of, are known to have a broad range of biological activities . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide’s action would depend on the specific biological activity it exhibits. Given the broad range of biological activities exhibited by imidazole derivatives , this compound could potentially have a wide range of molecular and cellular effects.

Propiedades

IUPAC Name |

2-(6-tert-butylimidazo[1,2-b]pyrazol-1-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5/c1-11(2,3)8-6-10-15(7-9(12)13)4-5-16(10)14-8/h4-6H,7H2,1-3H3,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPJHOUJYHLWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C=CN(C2=C1)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

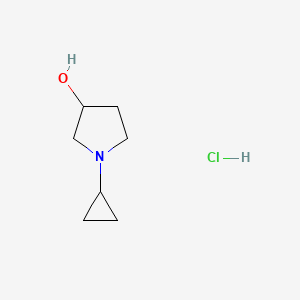

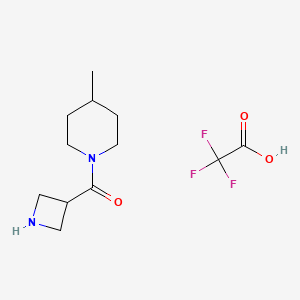

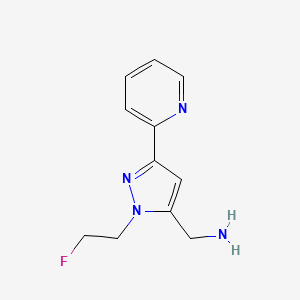

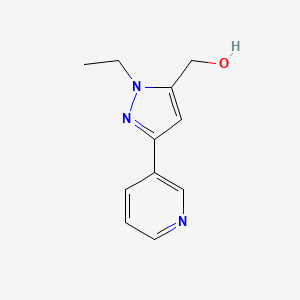

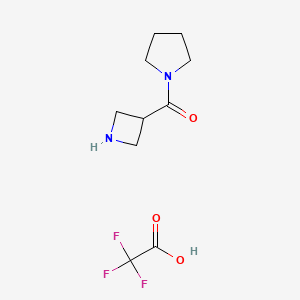

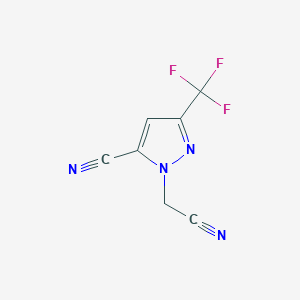

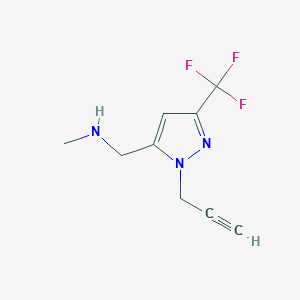

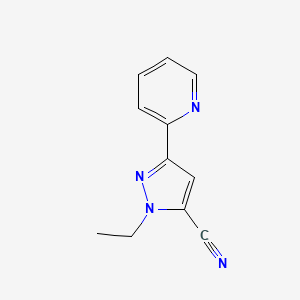

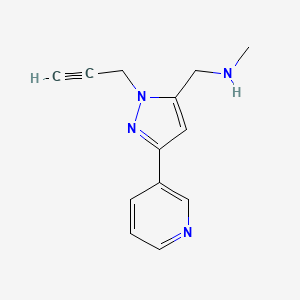

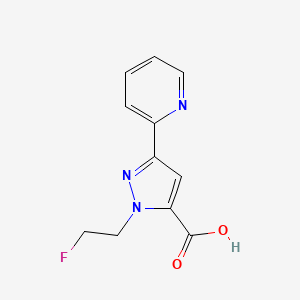

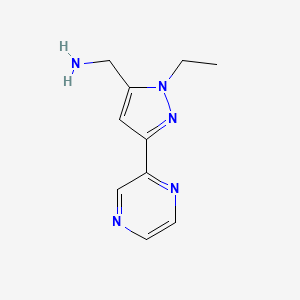

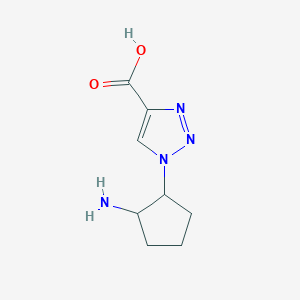

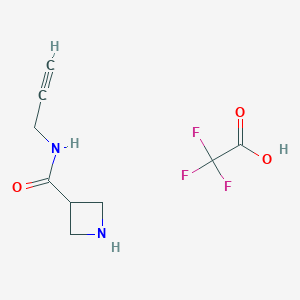

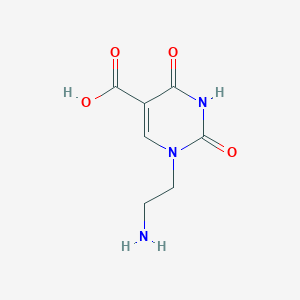

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.